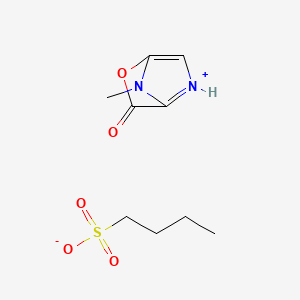

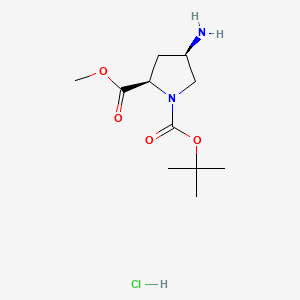

1-Methylimidazolium sulfobutyrolactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

1-Methylimidazolium-based compounds have been prominently utilized in various catalytic and synthetic processes. For instance, anion-functionalized ionic liquids like 1-ethyl-3-methylimidazolium have demonstrated efficacy in CuI-catalyzed coupling reactions, leading to the formation of sulfones in good yields (Bian, Xu, & Ma, 2007). Another variant, 1-methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane, has been used as an efficient catalyst for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones (Kefayati, Asghari, & Khanjanian, 2012).

Green Chemistry and Environmental Applications

Ionic liquids with 1-methylimidazolium as a base structure have shown remarkable potential in green chemistry. 1-Butane sulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs) has been identified as an exceptional catalyst for synthesizing pyrano[3,2-c]coumarins under solvent-free conditions, representing a green synthetic protocol with only water as the byproduct (Mahato et al., 2017). Furthermore, acidic-functionalized ionic liquids based on 1-methylimidazolium have been studied as corrosion inhibitors for stainless steel in sulfuric acid, indicating their potential in reducing corrosion rates (Ma, Han, Li, & Xia, 2016).

Gas Absorption and Energy Storage

1-Methylimidazolium-based ionic liquids have been researched for their gas absorption capabilities, especially in the context of CO2 and H2S solubility. For example, 1-methylimidazolium bis(2-ethylhexyl) sulfosuccinate has shown enhanced solubility for these gases, indicating its utility in gas absorption applications (Akhmetshina et al., 2019). In the realm of energy storage, novel ionic liquids like 1-ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate) have been synthesized and utilized for nonaqueous liquid electrolytes in lithium-ion batteries, showing promising results in electrical conductivity and specific capacity (Karuppasamy et al., 2020).

Propiedades

IUPAC Name |

butane-1-sulfonate;7-methyl-2-oxa-7-aza-5-azoniabicyclo[2.2.1]hepta-1(6),4-dien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.C4H10O3S/c1-7-3-2-6-4(7)5(8)9-3;1-2-3-4-8(5,6)7/h2H,1H3;2-4H2,1H3,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASNZTRKWGDOMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)[O-].CN1C2=C[NH+]=C1C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate](/img/structure/B597965.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)

![4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597982.png)